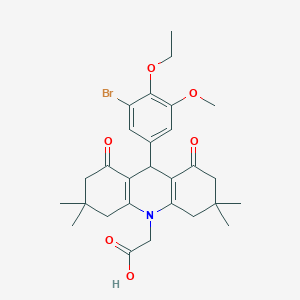![molecular formula C27H22N2O3 B302054 N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302054.png)
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as INH-1, is a novel organic compound with potential applications in scientific research. It is a derivative of naphthofuran, a class of organic compounds that have been studied for their various biological activities. INH-1 has been synthesized using a unique method that involves the reaction of 2-hydroxy-1-naphthaldehyde and 2-isopropoxybenzohydrazide in the presence of a base.
Mecanismo De Acción
The mechanism of action of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the inhibition of the activity of certain enzymes and proteins. It has been reported to inhibit the activity of PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This leads to an increase in insulin sensitivity and glucose uptake. N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. This leads to an increase in gene expression and potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been reported to have various biochemical and physiological effects. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake in cells. Inhibition of HDACs has been shown to increase gene expression and potential applications in the treatment of cancer and other diseases. However, further studies are needed to fully understand the biochemical and physiological effects of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a novel compound that has potential applications in scientific research. It has been synthesized using a unique method that yields a high purity product. It has been reported to inhibit the activity of certain enzymes and proteins, making it a potential target for the treatment of various diseases. However, there are also limitations for lab experiments with N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Its potential toxicity and side effects also need to be investigated.
Direcciones Futuras
There are several future directions for the study of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Its potential toxicity and side effects need to be investigated. It also has potential applications in the treatment of various diseases, such as type 2 diabetes and cancer. Future studies could focus on the development of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide derivatives with improved potency and selectivity for certain enzymes and proteins. The use of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide in combination with other drugs or therapies could also be investigated. Overall, N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has potential as a novel compound with various applications in scientific research.
Métodos De Síntesis
The synthesis of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde and 2-isopropoxybenzohydrazide in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of the synthesis is reported to be around 80%, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes. N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential applications in the treatment of cancer and other diseases.
Propiedades
Nombre del producto |
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C27H22N2O3 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-[(Z)-(2-propan-2-yloxynaphthalen-1-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H22N2O3/c1-17(2)31-25-14-12-19-8-4-6-10-21(19)23(25)16-28-29-27(30)26-15-22-20-9-5-3-7-18(20)11-13-24(22)32-26/h3-17H,1-2H3,(H,29,30)/b28-16- |
Clave InChI |
XOVWORCUHKVHLA-NTFVMDSBSA-N |
SMILES isomérico |
CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES canónico |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)
![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)


![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)

![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)